![molecular formula C21H20N4O4 B040125 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide CAS No. 417714-14-8](/img/structure/B40125.png)
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide derivatives involves multiple steps, including condensation, cyclization, and functionalization processes. For instance, the preparation of similar compounds often utilizes acyl-chlorination, decarboxylation, esterification, and cyclopropylamine replacement strategies to achieve the desired molecular structure (Liu Zhe, 2001).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Crystallography reports provide insights into their structural configurations, indicating how substituents like the cyclopropyl group and the methoxyquinoline core contribute to their overall molecular geometry and potential binding mechanisms with biological targets (J. Lu et al., 2021).
Chemical Reactions and Properties
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide and its derivatives undergo various chemical reactions, including interactions with nucleophiles, electrophiles, and other reagents that modify its structure and enhance its biological activity. These reactions are critical for the development of new compounds with improved pharmacological profiles (P. Senthilkumar et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
One area of research involves the novel synthesis methods for pharmaceuticals such as lenvatinib, an anticancer drug. A study by Sadineni et al. (2020) utilized 4-nitrophenyl cyclopropylcarbamate in the synthesis of lenvatinib, showcasing the compound's utility in pharmaceutical manufacturing. This process underscores the importance of the compound in developing treatments for cancer, highlighting its role in synthesizing lenvatinib salts with potential therapeutic applications (Sadineni et al., 2020).
Antimicrobial Studies
The antimicrobial potential of related compounds, including derivatives of quinoline, is a significant area of study. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, starting from a similar lead molecule, to assess their antifungal and antibacterial activities. These compounds, established through elemental analysis and spectral data, showed varied antimicrobial activities, contributing to the understanding of quinoline derivatives as potential antimicrobial agents (Patel & Patel, 2010).
Biological Activities and Anticancer Research
Research on the compound's derivatives has also explored their anti-inflammatory and anticancer activities. For instance, Sultana et al. (2013) identified derivatives of gatifloxacin, including 1,4-dihydroquinoline-3-carboxamide and carbohydrazide, as exhibiting potent anti-inflammatory effects alongside antibacterial activity. This suggests that structural modifications to the quinoline core can significantly impact its biological activities, offering a pathway to new therapeutic agents (Sultana et al., 2013).
Another example includes the work by Liu et al. (2014), where 6,7-disubstituted-4-phenoxyquinoline derivatives showed promising anticancer activities. These compounds, particularly one with a c-Met kinase inhibition potency, displayed significant cytotoxicity against various cancer cell lines, pointing to the compound's role in developing potential anticancer therapies (Liu et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISVMLKCDTQGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lenvatinib Impurity g | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)


![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
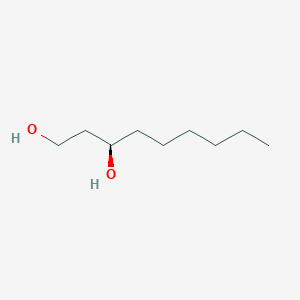
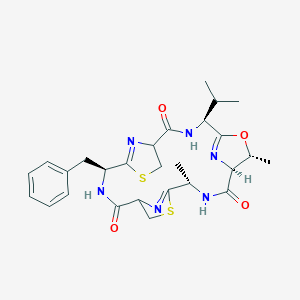
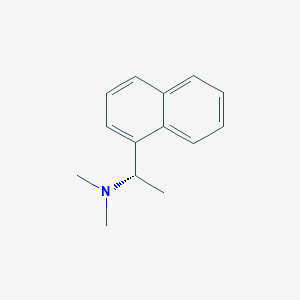
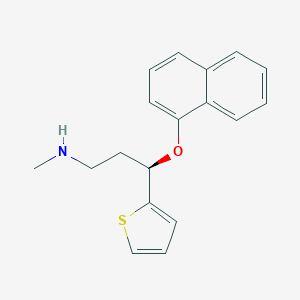
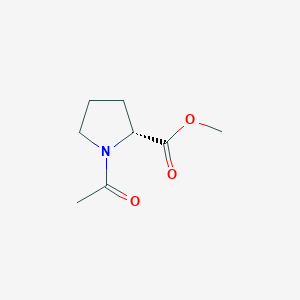
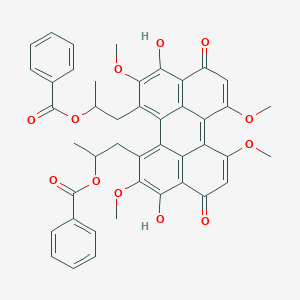
![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
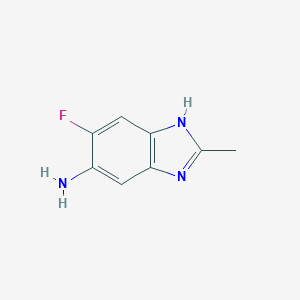
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)